molecular formula C19H12Cl2INO2 B4940410 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide

Cat. No. B4940410
M. Wt: 484.1 g/mol
InChI Key: PWAGJWDXXSOLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide involves the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the activation of the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide has been shown to have various biochemical and physiological effects on cells. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also modulates the immune response by inhibiting the activation of T cells and reducing inflammation. In neurology, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide in lab experiments is its potent inhibitory activity against cancer cells and its potential use in cancer therapy. Another advantage is its modulatory effect on the immune response, which could lead to the development of new immunomodulatory drugs. However, one limitation is the lack of studies on its toxicity and side effects, which should be further investigated before its clinical use.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide. One direction is to investigate its potential use in combination therapy with other drugs for cancer treatment. Another direction is to study its effects on other signaling pathways and its potential use in treating other diseases such as autoimmune disorders. Additionally, further studies on its toxicity and side effects are needed to evaluate its safety for clinical use.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide involves the reaction between 2-chloro-5-iodobenzoic acid and 4-(4-chlorophenoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide has been studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to modulate the immune response by inhibiting the activation of T cells and reducing inflammation.

properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2INO2/c20-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)23-19(24)17-11-13(22)3-10-18(17)21/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGJWDXXSOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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